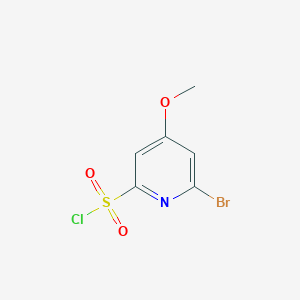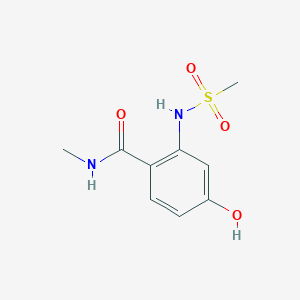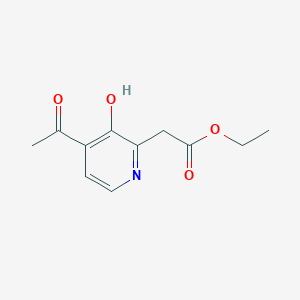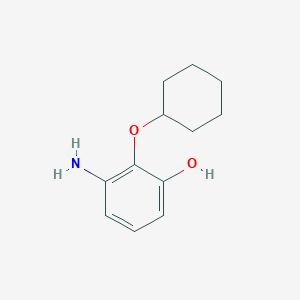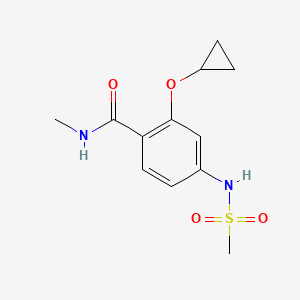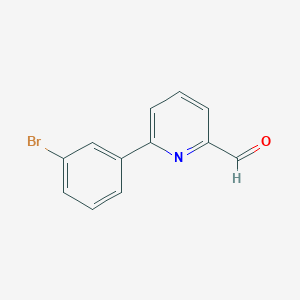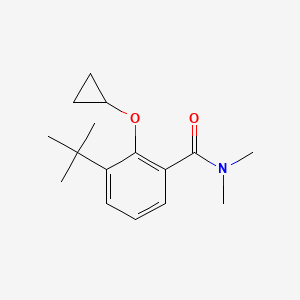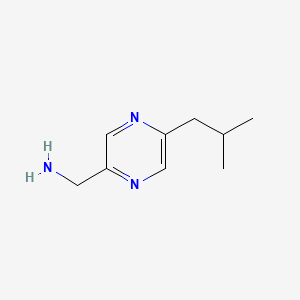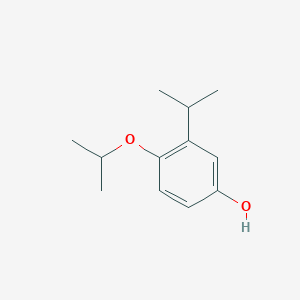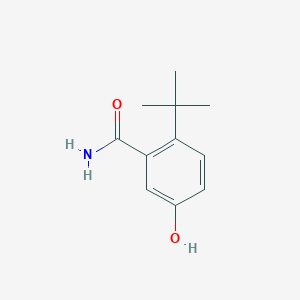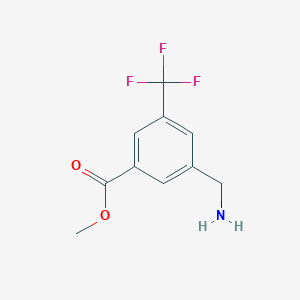
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is a chemical compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of cyclopropoxy, isopropoxy, and isopropyl groups attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as cyclopropyl bromide, isopropyl alcohol, and pyridine derivatives . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways and targets.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-isopropoxy-4-isopropylpyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-isopropoxy-4-isopropylpyridine: This compound has a similar structure but with a different substitution pattern on the pyridine ring.
4-Cyclopropoxy-2-isopropoxy-3-isopropylpyridine: Another similar compound with a different arrangement of functional groups.
4-Cyclopropoxy-3-isopropoxy-2-isopropylpyridine: This compound also shares a similar core structure but with variations in the positions of the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-propan-2-yl-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C14H21NO2/c1-9(2)12-7-8-15-14(16-10(3)4)13(12)17-11-5-6-11/h7-11H,5-6H2,1-4H3 |
Clé InChI |
BLOFKTCTKYHEAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C(=NC=C1)OC(C)C)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrazolo[3,4-D]pyrimidine-3-carbonitrile](/img/structure/B14846792.png)
